E260

Description

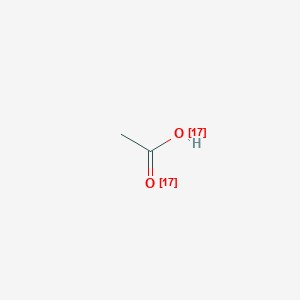

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2, Array, CH3COOH | |

| Record name | ACETIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-75-5 | |

| Record name | Acetic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5024394 | |

| Record name | Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.] | |

| Record name | Acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ACETIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117.9 °C, 118 °C, 244 °F | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05 | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution). | |

CAS No. |

64-19-7, 68475-71-8, 77671-22-8 | |

| Record name | Acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, glacial [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C2-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40Q9N063P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AF12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

16.635 °C, 16.6 °C, 16.7 °C, 62 °F | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Acetic Acid as a Polar Protic Solvent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of acetic acid's properties and applications as a polar protic solvent. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed information on its physicochemical characteristics, utility in organic synthesis and pharmaceutical sciences, and practical experimental protocols.

Core Properties of Acetic Acid as a Solvent

Acetic acid (CH₃COOH), in its pure form known as glacial acetic acid, is a versatile polar protic solvent.[1][2] Its solvent capabilities are rooted in its distinct molecular structure, which features a polar carboxyl group capable of engaging in hydrogen bonding.[3][4]

Physicochemical Properties

The utility of acetic acid as a solvent is defined by several key physical and chemical parameters. It is a colorless liquid with a pungent odor and is miscible with a wide range of polar and non-polar solvents, including water, ethanol, chloroform, and hexane.[1][5] This broad miscibility makes it a valuable medium for a variety of chemical reactions.[1]

| Property | Value | References |

| Dielectric Constant | 6.2 | [5][6][7][8][9][10][11][12] |

| Dipole Moment | 1.74 D | [5][13][14][15] |

| pKa (in water) | 4.76 | [5] |

| Boiling Point | 118.1 °C | [16] |

| Melting Point | 16.6 °C | [1] |

Hydrogen Bonding

The presence of a hydroxyl (-OH) group in its carboxyl functional group allows acetic acid to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.[14][17][18] This dual capability facilitates the dissolution of a wide array of solutes, from inorganic salts and sugars to non-polar compounds like oils.[5][10] In its liquid state, acetic acid molecules can form dimeric structures through intermolecular hydrogen bonds.[17][19][20]

Autoionization

Similar to other protic solvents, acetic acid undergoes autoionization, where one molecule protonates another.[21][22] This process, described by the equilibrium 2CH₃COOH ⇌ CH₃COOH₂⁺ + CH₃COO⁻, allows it to act as a medium for acid-base reactions and facilitates proton transfer.[21][22][23][24][25]

Applications in Organic Synthesis and Drug Development

Acetic acid's solvent properties and reactivity make it a valuable tool in both laboratory-scale organic synthesis and industrial drug manufacturing.[26][27][28][29][30][31]

Solvent for Reactions

Glacial acetic acid is frequently employed as a solvent for reactions involving carbocations, such as Friedel-Crafts alkylations and Wagner-Meerwein rearrangements.[5][14] Its polarity helps to stabilize charged intermediates, and in some cases, it can also act as a nucleophile to trap a rearranged carbocation.[14] For example, in the synthesis of synthetic camphor, acetic acid serves as both a solvent and a nucleophile.[14]

Role in Pharmaceutical Synthesis

In the pharmaceutical industry, acetic acid is utilized as a solvent for the synthesis of active pharmaceutical ingredients (APIs).[26][28] It is particularly useful for dissolving a wide range of organic compounds, enabling their incorporation into various formulations.[26] A notable application is in the synthesis of acetylated derivatives, such as in the production of aspirin (acetylsalicylic acid) and certain penicillins.[26][29]

Experimental Protocols

The following sections provide detailed methodologies for key experiments where acetic acid is used as a solvent.

Recrystallization of Organic Compounds

Recrystallization is a fundamental technique for purifying solid organic compounds. Acetic acid can be an effective solvent for this purpose, particularly for compounds that are sparingly soluble at room temperature but readily dissolve at higher temperatures.

Protocol for Recrystallization using Acetic Acid:

-

Solvent Selection: Confirm that the compound to be purified is soluble in hot acetic acid and has low solubility in cold acetic acid.

-

Dissolution: In a fume hood, place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot glacial acetic acid while stirring and heating on a hot plate until the solid completely dissolves.[24][32]

-

Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[24][32]

-

Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[32][33]

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[24][33]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8][33]

-

Washing and Drying: Wash the crystals with a small amount of cold solvent (e.g., a solvent in which the crystals are not soluble, like a volatile organic solvent, to help remove the acetic acid).[8] Allow the crystals to dry completely.

Synthesis of Aspirin (Acetylsalicylic Acid)

This synthesis involves the acetylation of salicylic acid using acetic anhydride, with a strong acid catalyst. While acetic anhydride is the acetylating agent, this reaction is often performed in the presence of acetic acid, which is also a byproduct.

Protocol for Aspirin Synthesis:

-

Place 2.0 g of salicylic acid in a 125-mL Erlenmeyer flask.[5][13]

-

In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid or 85% phosphoric acid as a catalyst.[2][5][13]

-

Gently swirl the flask to dissolve the salicylic acid.[13]

-

Heat the flask in a warm water bath (around 75°C) for approximately 15 minutes.[2][5]

-

Cautiously add 2 mL of distilled water to the flask to decompose any excess acetic anhydride.[5][17]

-

After the reaction ceases, add 20-50 mL of cold water and cool the mixture in an ice bath to complete the crystallization of aspirin.[5][13][17]

-

Collect the aspirin crystals by vacuum filtration and wash them with cold water.[13][17]

Friedel-Crafts Alkylation of p-Dimethoxybenzene

This protocol demonstrates the use of glacial acetic acid as a solvent in a classic electrophilic aromatic substitution reaction.

Protocol for Friedel-Crafts Alkylation:

-

In a reaction tube, dissolve 500 mg of p-dimethoxybenzene in 2 mL of glacial acetic acid.[6]

-

Add 1 mL of t-butyl alcohol and cool the tube in an ice bath.[6]

-

Slowly add 1.6 mL of concentrated sulfuric acid in small portions, with stirring, keeping the temperature low.[6]

-

After the addition is complete, allow the reaction to stand at room temperature for 15 minutes.[6]

-

Cool the tube in an ice bath and slowly add 10 mL of water, followed by an additional 10 mL of water.[6]

-

Collect the solid product by vacuum filtration and recrystallize from a suitable solvent like methanol.[6]

Titration of a Weak Base in a Nonaqueous Medium

Glacial acetic acid can be used as a solvent for the titration of weakly basic substances that do not give sharp endpoints in aqueous solutions.

Protocol for Nonaqueous Titration:

-

Titrant Preparation: Prepare a standardized solution of a strong acid, typically perchloric acid, in glacial acetic acid.[18]

-

Sample Preparation: Accurately weigh an appropriate amount of the weak base and dissolve it in glacial acetic acid.[18]

-

Titration: Titrate the sample solution with the standardized perchloric acid solution. The endpoint can be determined potentiometrically using a suitable electrode system.[18] The reaction involves the formation of a strongly acidic acetooxonium ion (CH₃COOH₂⁺) from perchloric acid and acetic acid, which then protonates the weak base.[18]

HPLC Analysis

Acetic acid is a common mobile phase modifier in reverse-phase High-Performance Liquid Chromatography (HPLC) to control the pH and improve the separation of acidic and basic compounds.[7][9][27][28][34]

General Protocol for HPLC with Acetic Acid:

-

Mobile Phase Preparation: Prepare the aqueous component of the mobile phase (e.g., water or a buffer) and add a small, precise concentration of acetic acid (e.g., 0.1% v/v) to achieve the desired pH.[28][34] The organic component is typically acetonitrile or methanol.

-

Column Equilibration: Equilibrate the HPLC column (commonly a C18 column) with the prepared mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the sample solution onto the column.

-

Detection: Monitor the elution of the analytes using a suitable detector, such as a UV detector set at an appropriate wavelength (e.g., 205 nm).[7]

Determination of API Solubility

Understanding the solubility of an Active Pharmaceutical Ingredient (API) is crucial in drug development. Acetic acid can be used to create aqueous media at different pH values to determine the pH-solubility profile of an API.[10][23][35][36][37]

Protocol for API Solubility Determination:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.5) using acetic acid and a salt like sodium acetate.[10][23]

-

Equilibration: Add an excess amount of the API to each buffer solution in separate vials.

-

Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[23]

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved API in the supernatant or filtrate using a validated analytical method, such as HPLC.[23]

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows where acetic acid plays a significant role.

Caption: Fischer Esterification Mechanism.

Caption: Carbocation Rearrangement in Acetic Acid.

Caption: Recrystallization Experimental Workflow.

Caption: Nonaqueous Titration Signaling Pathway.

Conclusion

Acetic acid's unique combination of polarity, hydrogen bonding capability, and reactivity establishes it as a highly effective and versatile polar protic solvent. Its applications span a wide range of chemical transformations and analytical techniques, making it an indispensable tool for researchers, scientists, and professionals in drug development. A thorough understanding of its properties and appropriate handling are essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rearrangement reaction: Rearrangement Reaction, Rearrangement of Carbocations, Curtius Reaction, Claisen Rearrangement, Beckmann Rearrangement, Hoffmann Rearrangement, Pericyclic Rearrangement, Photochemical Rearrangement, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. helixchrom.com [helixchrom.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Acetic acid - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis of Aspirin [home.miracosta.edu]

- 18. lcms.cz [lcms.cz]

- 19. quora.com [quora.com]

- 20. Rearrangement [www2.chemistry.msu.edu]

- 21. [PDF] Checking the Kinetics of Acetic Acid Production by Measuring the Conductivity | Semantic Scholar [semanticscholar.org]

- 22. youtube.com [youtube.com]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 24. chem.ucalgary.ca [chem.ucalgary.ca]

- 25. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 26. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 27. Use of Glacial Acetic Acid in Mobile Phase - Chromatography Forum [chromforum.org]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 30. academics.su.edu.krd [academics.su.edu.krd]

- 31. masterorganicchemistry.com [masterorganicchemistry.com]

- 32. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 33. Home Page [chem.ualberta.ca]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Investigating the Solubility of Drugs using Glacial Acetic Acid [eureka.patsnap.com]

- 37. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the pKa of Ethanoic Acid and its Relevance in Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of ethanoic acid (acetic acid) and its critical role in the formulation of buffer solutions. The principles and methodologies discussed herein are fundamental for various applications in research, particularly within the pharmaceutical and biotechnology sectors where precise pH control is paramount for drug stability, activity, and formulation efficacy.

The Acid Dissociation Constant (pKa) of Ethanoic Acid

Ethanoic acid (CH₃COOH) is a weak monoprotic acid that partially dissociates in aqueous solutions to establish an equilibrium between the undissociated acid and its conjugate base, the acetate ion (CH₃COO⁻).[1] The acid dissociation constant (Ka) is the equilibrium constant for this dissociation.

The pKa is the negative base-10 logarithm of the Ka.[2] A lower pKa value corresponds to a stronger acid.[2] For ethanoic acid, the pKa is a well-established value, though it can be influenced by factors such as temperature and ionic strength of the solution.

Table 1: pKa Values of Carboxylic Acids

| Acid | Chemical Formula | pKa at 25°C |

| Methanoic Acid | HCOOH | 3.75[3] |

| Ethanoic Acid | CH₃COOH | 4.76 [1][3] |

| Propanoic Acid | CH₃CH₂COOH | 4.87[3] |

| Butanoic Acid | CH₃(CH₂)₂COOH | 4.82[3] |

The Henderson-Hasselbalch Equation: The Foundation of Buffer Preparation

The Henderson-Hasselbalch equation is a cornerstone in buffer preparation, providing a mathematical relationship between pH, pKa, and the ratio of the concentrations of the conjugate base to the weak acid.[4][5][6]

pH = pKa + log₁₀([A⁻]/[HA])

Where:

-

pH is the measure of hydrogen ion concentration in the solution.

-

pKa is the acid dissociation constant of the weak acid.

-

[A⁻] is the molar concentration of the conjugate base (acetate).

-

[HA] is the molar concentration of the weak acid (ethanoic acid).

From this equation, it is evident that when the concentrations of the weak acid and its conjugate base are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa of the acid.[6][7][8] This is the point of maximum buffer capacity.

Buffer Capacity and the Effective Buffer Range

A buffer solution's effectiveness is defined by its buffer capacity and its effective pH range.

-

Buffer Capacity refers to the amount of acid or base a buffer can neutralize before a significant change in pH occurs.[9][10] The buffer capacity is directly proportional to the concentration of the buffer components.[7][9]

-

Effective Buffer Range is the pH range over which a buffer can effectively neutralize added acid or base without a substantial change in pH. For a weak acid buffer system, this range is generally considered to be pKa ± 1.[7][11] Therefore, an ethanoic acid buffer is most effective in the pH range of approximately 3.76 to 5.76.[12]

The relationship between pKa, pH, and buffer capacity is crucial for selecting the appropriate buffer system for a specific application.

Caption: Logical relationship of ethanoic acid's pKa to its buffer properties.

Experimental Protocols

This method involves titrating a weak acid (ethanoic acid) with a strong base (e.g., sodium hydroxide) and monitoring the pH change. The pKa is determined from the half-equivalence point of the titration.[13]

Materials:

-

0.1 M Ethanoic Acid solution

-

0.1 M Sodium Hydroxide solution

-

pH meter, calibrated

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of 0.1 M ethanoic acid into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with 0.1 M sodium hydroxide solution and record the initial volume.

-

Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

-

As the pH begins to change more rapidly, reduce the volume of each increment.

-

Continue the titration until the pH has stabilized at a high value (well past the equivalence point).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (the point of steepest inflection) from the graph.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of ethanoic acid.[8]

This protocol describes the preparation of an acetate buffer of a specific pH and concentration.

Method 1: By Mixing a Weak Acid and its Conjugate Base [14]

Objective: Prepare 100 mL of a 0.1 M acetate buffer with a pH of 4.5. The pKa of ethanoic acid is 4.76.

Calculations (using the Henderson-Hasselbalch equation):

-

4.5 = 4.76 + log₁₀([CH₃COO⁻]/[CH₃COOH])

-

-0.26 = log₁₀([CH₃COO⁻]/[CH₃COOH])

-

10⁻⁰.²⁶ = [CH₃COO⁻]/[CH₃COOH] = 0.55

-

Let x be the volume of 0.1 M sodium acetate and y be the volume of 0.1 M ethanoic acid.

-

x + y = 100 mL

-

The ratio of the concentrations is equal to the ratio of the volumes when the molarities are the same: x/y = 0.55, so x = 0.55y.

-

0.55y + y = 100 mL => 1.55y = 100 mL => y = 64.5 mL (ethanoic acid)

-

x = 100 - 64.5 = 35.5 mL (sodium acetate)

Procedure:

-

Measure 64.5 mL of a 0.1 M ethanoic acid solution.

-

Measure 35.5 mL of a 0.1 M sodium acetate solution.

-

Combine the two solutions in a 100 mL volumetric flask.

-

Add deionized water to bring the final volume to 100 mL.

-

Verify the pH of the final buffer solution using a calibrated pH meter.

Method 2: By Partial Neutralization of a Weak Acid [14]

Objective: Prepare 100 mL of a 0.1 M acetate buffer with a pH of 4.76 (equal to the pKa).

Procedure:

-

Start with 100 mL of 0.1 M ethanoic acid (0.01 moles).

-

To achieve pH = pKa, half of the ethanoic acid must be converted to its conjugate base, acetate.

-

This requires the addition of 0.005 moles of a strong base (e.g., NaOH).

-

Calculate the volume of a stock NaOH solution needed (e.g., for 1 M NaOH, 5 mL would be required).

-

Add the calculated volume of the strong base to the ethanoic acid solution.

-

Adjust the final volume to 100 mL with deionized water.

-

Verify the pH of the final buffer solution.

Caption: A generalized workflow for the preparation of a buffer solution.

Relevance in Drug Development

The use of acetate buffers is widespread in the pharmaceutical industry due to their biocompatibility and effectiveness in the weakly acidic pH range.[15][16][17]

-

Drug Stability: Many active pharmaceutical ingredients (APIs) are susceptible to degradation at non-optimal pH values. Acetate buffers are used in liquid formulations, such as injections, to maintain a stable pH, thereby preventing the degradation of the API and ensuring its therapeutic efficacy.[15][16]

-

Protein Formulations: For biologic drugs, such as monoclonal antibodies, maintaining a specific pH is critical for their stability and to prevent aggregation. Acetate buffers are often employed in the formulation of these protein therapeutics.[16][18]

-

Analytical Methods: In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), acetate buffers are used as mobile phases to control the ionization state of analytes, which is crucial for achieving consistent and reproducible separations.[17][19]

References

- 1. Acetic acid - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. ibchem.com [ibchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. pg.edu.pl [pg.edu.pl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Sodium Acetate Buffer: Properties, Preparation & Applications [infobiochem.com]

- 13. studymoose.com [studymoose.com]

- 14. Khan Academy [khanacademy.org]

- 15. biochemazone.com [biochemazone.com]

- 16. What are the applications of biological buffers in the pharmaceutical field? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 17. pharmacyinfoline.com [pharmacyinfoline.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Acetic Acid: A Comprehensive Safety Guide for Research Laboratories

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetic acid, systematically known as ethanoic acid, is a ubiquitous chemical in research and development, valued for its properties as a solvent, reagent, and pH modifier.[1][2][3] However, its hazardous nature, particularly in its concentrated form (glacial acetic acid), necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.[4][5] This guide provides a detailed overview of the critical safety information for acetic acid, drawing from multiple safety data sheets (SDS) to offer a comprehensive resource for the laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of acetic acid is the first step in its safe handling. It is a colorless liquid with a characteristic pungent, vinegar-like odor.[2][4][6] The odor threshold is reported to be between 0.21 and 1.0 parts per million (ppm), but relying on odor alone is not a reliable indicator of hazardous concentrations.[7][8]

Table 1: Physical and Chemical Properties of Acetic Acid

| Property | Value | Source(s) |

| Chemical Formula | CH₃COOH | [1][3][6] |

| Molar Mass | 60.052 g/mol | [3][6] |

| Appearance | Colorless liquid or crystals | [2][4] |

| Odor | Pungent, vinegar-like | [1][4] |

| Boiling Point | 117 - 119 °C (242.6 - 246 °F) | [1][9] |

| Melting Point | 16 - 17 °C (60.8 - 62 °F) | [1][9] |

| Flash Point | 39 - 40 °C (103 - 104 °F) (closed cup) | [4][9][10] |

| Autoignition Temperature | 427 - 485 °C (800.6 - 905 °F) | [9][10] |

| Density | 1.049 g/cm³ (liquid) | [1][6] |

| Vapor Density | 2.07 - 2.10 (Air = 1.0) | [4][9] |

| Vapor Pressure | 15.4 hPa @ 20 °C | [10] |

| Solubility in Water | Soluble/Miscible | [1][6][9] |

| pH | < 2.5 (10 g/L solution) | [9] |

| pKa | 4.76 | [1][6] |

Note: Glacial acetic acid refers to the concentrated form, which solidifies at temperatures below 16.6°C (61.9°F).[2][4][6]

Hazard Identification and Classification

Acetic acid is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[10][11][12]

Table 2: GHS Hazard Classification for Acetic Acid

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[11][12] |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage.[10][11] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[11] |

Exposure Limits

To mitigate the risks of chronic and acute health effects, various regulatory bodies have established occupational exposure limits for acetic acid.

Table 3: Occupational Exposure Limits for Acetic Acid

| Organization | Limit | Value | Notes |

| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 10 ppm (25 mg/m³) | [7][8][13] |

| NIOSH | Recommended Exposure Limit (REL) - 10-hr TWA | 10 ppm (25 mg/m³) | [7][8] |

| NIOSH | Short-Term Exposure Limit (STEL) - 15-min | 15 ppm (37 mg/m³) | [7][8] |

| ACGIH | Threshold Limit Value (TLV) - 8-hr TWA | 10 ppm (25 mg/m³) | [7][8] |

| ACGIH | Short-Term Exposure Limit (STEL) - 15-min | 15 ppm (37 mg/m³) | [7][8] |

| EU-OEL | 8-hr TWA | 10 ppm (25 mg/m³) | [14] |

| EU-OEL | Short-Term Exposure Limit (STEL) | 20 ppm (50 mg/m³) | [14] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Toxicological Data

Acetic acid is corrosive and can cause significant damage to tissues upon contact.[4] Inhalation of vapors can lead to irritation of the eyes, nose, and respiratory tract.[7] Prolonged or repeated exposure can result in chronic bronchitis, dental erosion, and skin issues.[7]

Table 4: Acute Toxicity Data for Acetic Acid

| Route | Species | Value |

| Oral LD50 | Rat | 3.31 g/kg[1] |

| Inhalation LC50 | Mouse | 5620 ppm (1 h)[1] |

| Inhalation LC50 | Rat | 16000 ppm (4 h)[1] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%. It is important to note that detailed experimental protocols for these toxicological studies are not typically provided in standard safety data sheets.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of acetic acid exposure. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

Logical Flow of First Aid for Acetic Acid Exposure

Caption: First aid procedures for different routes of acetic acid exposure.

Experimental Protocol: First Aid Procedures

-

Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15][16][17]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15][16] A disinfectant soap may be used for washing.[15] Seek immediate medical attention.[15][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[18] Seek immediate medical attention, preferably from an ophthalmologist.[11][18]

-

Ingestion: Do NOT induce vomiting.[18][15] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the acid.[11] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[11][15]

Spill Response Protocol

A clear and well-rehearsed spill response plan is essential for any laboratory handling acetic acid. The appropriate response will depend on the size of the spill.

Workflow for Acetic Acid Spill Response

Caption: Decision workflow for responding to an acetic acid spill in a laboratory.

Experimental Protocol: Spill Cleanup

-

Evacuate and Alert: For large spills (generally considered greater than 1 liter), immediately evacuate the area and alert nearby personnel and the laboratory supervisor.[16][17] For small spills contained within a chemical fume hood, close the sash.[19]

-

Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), splash goggles, and a lab coat.[18][15][16] For large spills, a self-contained breathing apparatus and a full protective suit may be necessary.[15]

-

Ventilation: Ensure adequate ventilation.[11] For spills outside a fume hood, do not re-enter until the area is determined to be safe.[19]

-

Containment and Neutralization: For small spills, cover with a neutral-colored absorbent material such as sand, diatomaceous earth, or a commercial acid neutralizer.[8][18] Cautiously neutralize the spill with a weak base like sodium bicarbonate or soda ash.[5][14][17] Avoid adding water directly to a large spill as it may cause a reaction.[20]

-

Collection and Disposal: Once neutralized and absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.[5][11][21]

-

Decontamination: Clean the spill area thoroughly with soap and water.[17]

-

Emergency Contact: For large spills, contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[16][17]

Handling and Storage

Proper handling and storage procedures are critical to preventing accidental exposure and incidents.

-

Handling: Always work with concentrated acetic acid in a well-ventilated area, preferably within a chemical fume hood.[19] Use explosion-proof electrical and ventilating equipment.[11] Ground and bond containers when transferring the liquid to prevent static discharge.[10][11] Wear appropriate PPE, including gloves, goggles, and a lab coat.[15][19]

-

Storage: Store acetic acid in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16][20] Keep containers tightly closed.[11] Store away from incompatible materials such as strong oxidizing agents (e.g., chromic acid, nitric acid), strong bases, and metals.[20][22]

Fire-Fighting Measures

Acetic acid is a flammable liquid with a flashpoint of approximately 39-40°C (103-104°F).[4][9][10] Vapors can form explosive mixtures with air.[9][11][14]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[5][9][14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[5]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][11] Containers may explode when heated.[5][9]

-

Protective Equipment: Firefighters should wear a full set of protective clothing and a self-contained breathing apparatus (SCBA).[5][7]

By adhering to the guidelines outlined in this document, researchers and laboratory personnel can work safely with acetic acid, minimizing the risk of injury and ensuring a secure research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.

References

- 1. Acetic acid - Wikipedia [en.wikipedia.org]

- 2. Acetic acid | 64-19-7 [chemicalbook.com]

- 3. Acetic Acid: Structure, Properties, Formula & Uses Explained [vedantu.com]

- 4. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.chemtel.net [sds.chemtel.net]

- 6. byjus.com [byjus.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. nj.gov [nj.gov]

- 9. uwm.edu [uwm.edu]

- 10. rcilabscan.com [rcilabscan.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. shop.neofroxx.com [shop.neofroxx.com]

- 13. osha.gov [osha.gov]

- 14. ICSC 0363 - ACETIC ACID [chemicalsafety.ilo.org]

- 15. ehs.com [ehs.com]

- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 17. chemistry.osu.edu [chemistry.osu.edu]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. IsoLab - Acetic Acid [isolab.ess.washington.edu]

- 20. glacial acetic acid safety [ysxlglacialaceticacid.com]

- 21. ACETIC ACID, GLACIAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetic acid [cdc.gov]

solubility of organic compounds in glacial acetic acid

An In-Depth Technical Guide to the Solubility of Organic Compounds in Glacial Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices related to the solubility of organic compounds in glacial acetic acid. Glacial acetic acid (CH₃COOH) is a highly versatile, polar protic solvent widely utilized in the chemical and pharmaceutical industries for synthesis, purification, and formulation.[1][2] Its ability to dissolve a broad spectrum of both polar and non-polar compounds makes it an invaluable tool in research and drug development.[2][3] This document details the underlying principles of solubility in this medium, presents qualitative and quantitative solubility data, outlines experimental protocols for solubility determination, and discusses its applications in the pharmaceutical field.

Glacial acetic acid's effectiveness as a solvent stems from its unique chemical properties. As a polar protic solvent with a dielectric constant of 6.2, it can engage in various intermolecular interactions that facilitate the dissolution of a wide range of solutes.[2][3]